6-Methoxy-1-tetralone
Overview
Description
6-Methoxy-1-tetralone is an organic compound with the molecular formula C11H12O2. It is a member of the tetralone family, characterized by a tetralin ring system with a methoxy group at the sixth position and a ketone group at the first position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It’s known to be a biochemical reagent used in life science related research .
Mode of Action
It’s used as a reagent in the synthesis of various compounds . More research is needed to elucidate its precise interactions with biological targets.
Biochemical Pathways
It’s known to be involved in the synthesis of certain compounds
Pharmacokinetics
Its molecular weight is 176.21 , which may influence its bioavailability and pharmacokinetics
Result of Action
It’s used as a reagent in the synthesis of various compounds
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s known that it should be stored in a dry, cool, and well-ventilated place . It’s also classified as a combustible solid , indicating that it may be sensitive to heat or flame.
Biochemical Analysis
Biochemical Properties
6-Methoxy-1-tetralone has been used as a reagent in the synthesis of chalcones . Chalcones are a type of organic compound that interacts with various enzymes and proteins in biochemical reactions. The exact nature of these interactions depends on the specific chalcone being synthesized and the biochemical context in which it is used.
Cellular Effects
For instance, certain chalcones synthesized using this compound have been found to possess anticancer properties and induce apoptosis .
Molecular Mechanism
It is known to play a role in the synthesis of chalcones, which can interact with various biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-tetralone typically involves the acylation of anisole with an acylating agent in the presence of a Lewis acid. The reaction is carried out in a solvent at temperatures ranging from -10°C to 40°C to generate an intermediate. This intermediate is then heated to 70-120°C to form this compound. The reaction product is cooled, and water is added to stop the reaction. The product is then extracted, purified, and desolventized to obtain a high-purity product .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method to streamline the process and improve yield. This method involves the use of concentrated sulfuric acid, phosphoric acid, polyphosphoric acid, zinc chloride, aluminum trichloride, superacid, or heteropoly acid as the Lewis acid .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to 6-methoxy-1-tetralol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as isopropylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Polyphosphoric acid and 2-propanol are used for isopropylation.
Major Products:
Oxidation: Quinones.
Reduction: 6-Methoxy-1-tetralol.
Substitution: Isopropylated derivatives.
Scientific Research Applications
6-Methoxy-1-tetralone has various applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Comparison with Similar Compounds
- 6-Methoxy-2-tetralone
- 6-Methoxy-5-methyl-1-tetralone
- 6-Methoxy-1-tetralone (p-tolyl)hydrazone
Comparison: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in synthetic versatility and biological activity .
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNALUTYMBUBKNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057617 | |
Record name | 6-Methoxy-alpha-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | 6-Methoxy-alpha-tetralone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11299 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1078-19-9 | |
Record name | 6-Methoxy-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-alpha-tetralone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-1-tetralone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methoxy-alpha-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHOXY-.ALPHA.-TETRALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA52U30635 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-methoxy-1-tetralone?
A1: The molecular formula of this compound is C11H12O2, and its molecular weight is 176.21 g/mol. []
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure and purity. [, , , ]
- Infrared (IR) Spectroscopy: Identifies functional groups present in the compound, such as the carbonyl group (C=O) and ether group (C-O). [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantitative analysis. []
Q3: Why is this compound considered a valuable starting material in organic synthesis?
A3: this compound serves as a versatile building block for constructing more complex molecules due to its:
Q4: What are some key reactions involving this compound in the synthesis of natural products and other compounds?
A4: this compound is a key intermediate in various synthetic routes, including:
- Synthesis of Indan Derivatives: Thallium(III)-mediated ring-contraction reactions can transform this compound into indan derivatives found in natural products like mutisianthol and jungianol. []
- Construction of Tetracyclic Triterpenes: Stereospecific transformations of this compound can lead to intermediates for synthesizing triterpenes in the lanostane–cycloartane group. [, ]
- Formation of Steroid Analogs: this compound can be used to construct the D ring in steroid analogs, such as 3-methoxyestra-1,3,5,8,14-pentaen-17-one, utilizing Lewis acid-catalyzed reactions with 1,2-bis(trimethylsiloxy)cyclobutene. [, , ]
- Synthesis of Heterocyclic Compounds: this compound can participate in reactions to form various heterocycles, including pyrazolo[3,4-d]pyrimidine derivatives, benzo[h]quinolines, and pyranopyrimidones, often exhibiting interesting biological properties. [, , , , , , ]
Q5: Are there alternative synthetic routes to obtain this compound or its derivatives?
A5: Yes, alternative routes to obtain this compound or its derivatives exist:
- 8-Methoxy-1-tetralone Synthesis: This isomer can be synthesized efficiently using a palladium-mediated cross-coupling (Heck) reaction, followed by catalytic hydrogenation and intramolecular acylation. []
- 6-Methoxy-2-Tetralone Synthesis: This isomer can be prepared from commercially available this compound via a multi-step synthesis involving olefination, epoxidation, and acid-catalyzed ring opening. []
Q6: What is known about the biological activity of this compound and its derivatives?
A6: While this compound itself may not possess significant biological activity, its derivatives have shown promise in various areas:
- Cytotoxic Activity: Dihydronaphthalene derivatives synthesized from this compound exhibit potent cytotoxic activity against MCF-7 human breast cancer cells. []
- Cholinesterase Inhibition: this compound derivatives bearing an N-arylpyridinium moiety have shown potential as cholinesterase inhibitors. []
- Tyrosinase Inhibition: Benzylidene this compound derivatives linked to benzyloxy and benzyl -1,2,3- triazole rings have been investigated as potential tyrosinase inhibitors. []
Q7: How does the structure of this compound derivatives influence their biological activity?
A7: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect biological activity:
- Substituent Effects: Introducing different substituents at various positions on the aromatic ring or the tetralone ring can significantly influence interactions with biological targets, impacting potency and selectivity. [, , ]
- Stereochemistry: The stereochemistry of substituents and chiral centers within this compound derivatives can also play a vital role in determining biological activity. [, ]
Q8: What are the potential applications of this compound derivatives in drug discovery and development?
A8: The diverse biological activities exhibited by this compound derivatives make them attractive targets for drug discovery, potentially leading to novel therapeutics for:
Q9: How can computational chemistry contribute to research on this compound and its derivatives?
A9: Computational methods play a vital role in:
- Molecular Modeling: Building and visualizing 3D structures of this compound derivatives to understand their conformational preferences and interactions with biological targets. []
- Docking Studies: Simulating the binding of this compound derivatives to target proteins to predict binding affinities and guide the design of more potent and selective inhibitors. [, ]
- QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of derivatives with their biological activity, enabling the prediction of new active compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.